1-Ethyl-2-(5-(1-ethyl-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Overview
Description
Cy5 (di so3,di et) is a type of fluorescent dye . It is commonly used in various research fields due to its bright, far-red-fluorescent properties . The dye is designed for excitation with the 633 nm or 647 nm laser lines . A significant advantage of using long-wavelength dyes such as Cy5 is the low autofluorescence of biological specimens in this region of the spectrum .
Synthesis Analysis
The synthesis of Cy5 derivatives involves the modification of the 5,5’-substituents of indole rings, resulting in varying dye hydrophobicity/hydrophilicity, steric considerations, and electron-donating/withdrawing character . The synthesis process also includes the incorporation of these dyes into DNA sequences .Molecular Structure Analysis
The molecular structure of Cy5 (di so3,di et) is represented by the formula C45H52N4O14S2 . The structure of Cy5 and its derivatives plays a crucial role in determining the orientation and coupling strength of dimers .Chemical Reactions Analysis
Cy5 can be reversibly photoconverted to the dark state through thiolation with primary thiols . This photoswitching property of Cy5 has been widely used in super-resolution nanoscopy .Physical and Chemical Properties Analysis
Cy5 (di so3,di et) has a molecular weight of 937.05 . It is a commonly used fluorescent dye . Information concerning its stability, particularly in solution, has rarely been reported .Mechanism of Action
Future Directions
The future directions of Cy5 (di so3,di et) research could involve further exploration of its photoswitching property and thiolation mechanism, which are crucial for its application in super-resolution nanoscopy . Additionally, more in-depth study of the luminescence properties, intramolecular interactions, and front-line molecular orbitals of Cy5 at the atomic level could help develop more efficient signal-receiving devices, reduce usage, and even explore new applications .
Properties
IUPAC Name |
1-ethyl-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O6S2/c1-7-30-24-16-14-20(38(32,33)34)18-22(24)28(3,4)26(30)12-10-9-11-13-27-29(5,6)23-19-21(39(35,36)37)15-17-25(23)31(27)8-2/h9-19H,7-8H2,1-6H3,(H-,32,33,34,35,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCYWJNJRNGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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